2,2,4,4-tetramethylcyclobutan-1-ol

Description

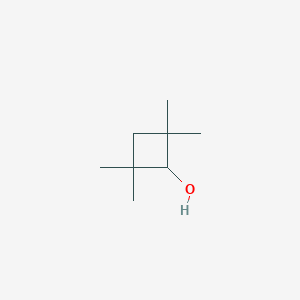

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQXFRIDDHPSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481239 | |

| Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-72-0 | |

| Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 2,2,4,4-tetramethylcyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic routes, including key intermediates, reaction conditions, and experimental protocols. Quantitative data is summarized in structured tables, and logical workflows are visualized using process diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a sterically hindered cyclic alcohol. Its rigid cyclobutane core and defined stereochemistry make it an attractive scaffold for the design of novel therapeutic agents and advanced materials. The synthesis of this compound and its derivatives is of significant interest to researchers in organic synthesis and drug development. This guide outlines the predominant multi-step synthesis, commencing from readily available starting materials.

Primary Synthesis Pathway

The most common and well-documented pathway to this compound proceeds through a three-step sequence starting from isobutyric acid or its derivatives. The key stages are:

-

Dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

-

Selective mono-reduction of the resulting diketone to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one.

-

Reduction of the remaining keto group to afford the target mono-alcohol, this compound.

A logical diagram of this pathway is presented below.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures and associated quantitative data for each step of the synthesis.

Step 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The initial step involves the generation of highly reactive dimethylketene from isobutyric acid or its anhydride, which then spontaneously dimerizes to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1][2]

Experimental Protocol:

A common industrial method for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione involves the pyrolysis of isobutyric anhydride.[2] The anhydride is passed through a heated tube under vacuum, generating dimethylketene, which then dimerizes in a cooled receiver.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isobutyric Anhydride | [2] |

| Reaction | Pyrolysis | [2] |

| Product | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | [2] |

Step 2: Selective Mono-reduction to 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one

The selective reduction of one of the two ketone functionalities in 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a critical step to yield the hydroxy-ketone intermediate. This can be achieved using specific reducing agents under controlled conditions. While detailed protocols for this specific transformation are not extensively published, the use of amorphous Ni-P and Ni-B alloys has been shown to selectively monohydrogenate 1,3-diketones.[3]

Experimental Workflow for Selective Reduction:

Figure 2: General experimental workflow for the selective mono-reduction.

Quantitative Data (Illustrative):

| Parameter | Condition |

| Substrate | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Product | 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one |

Note: Specific yields and reaction times will depend on the precise conditions and scale of the reaction.

Step 3: Reduction to this compound

The final step involves the reduction of the remaining ketone group in 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one to the corresponding alcohol. This can be accomplished using various reducing agents, including sodium borohydride or through catalytic hydrogenation.

Experimental Protocol (General for NaBH₄ Reduction):

-

Dissolve 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one in a suitable alcoholic solvent (e.g., methanol, ethanol).

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Substrate | 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Product | This compound |

Alternative Pathway: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route for the reduction steps. Supported metal catalysts, such as ruthenium on carbon (Ru/C), have been investigated for the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[3] By carefully controlling the reaction conditions (catalyst, solvent, temperature, and pressure), it may be possible to achieve selective mono-reduction or complete reduction to the diol. Further reduction of the mono-alcohol's precursor would then be required.

Catalytic Hydrogenation Workflow:

Figure 3: General workflow for catalytic hydrogenation.

Conclusion

The synthesis of this compound is a multi-step process that relies on the controlled reduction of a diketone precursor. This guide has outlined the primary synthetic pathway, providing a framework for its implementation in a research setting. The key to a successful synthesis lies in the careful execution of the selective mono-reduction step. Further optimization of reaction conditions for both the selective reduction and the final reduction to the mono-alcohol will be crucial for achieving high yields and purity of the target compound. This information serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and materials science.

References

Technical Guide: Spectroscopic and Synthetic Data for 2,2,4,4-Tetramethylcyclobutane Derivatives

Disclaimer: Following a comprehensive search, no specific spectroscopic data or detailed experimental protocols for the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol were found in publicly available scientific databases. This suggests that it is not a well-characterized compound.

This guide instead provides in-depth technical information for the closely related and extensively studied compound, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) . This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with substituted cyclobutane moieties.

Spectroscopic Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is an aliphatic diol that exists as a mixture of cis and trans isomers.[1] The spectroscopic data presented below represents this isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| cis-Isomer | 3.62 | 2H | s | CH-OH |

| 1.15 | 6H | s | CH₃ | |

| 0.98 | 6H | s | CH₃ | |

| trans-Isomer | 3.85 | 2H | s | CH-OH |

| 1.10 | 6H | s | CH₃ | |

| 1.05 | 6H | s | CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| cis-Isomer | 72.5 | CH-OH |

| 42.1 | C(CH₃)₂ | |

| 25.4 | CH₃ | |

| 21.8 | CH₃ | |

| trans-Isomer | 70.9 | CH-OH |

| 41.8 | C(CH₃)₂ | |

| 24.9 | CH₃ | |

| 22.3 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H stretch (hydroxyl) |

| 2870-2960 | Strong | C-H stretch (alkane) |

| 1470, 1370 | Medium | C-H bend (alkane) |

| 1050-1150 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 144 | <5 | [M]⁺ (Molecular Ion) |

| 126 | 10 | [M-H₂O]⁺ |

| 111 | 20 | [M-H₂O-CH₃]⁺ |

| 83 | 40 | [C₆H₁₁]⁺ |

| 70 | 100 | [C₅H₁₀]⁺ |

| 56 | 80 | [C₄H₈]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

The industrial synthesis of CBDO is a two-step process starting from isobutyric anhydride or isobutyryl chloride.[1][2]

Step 1: Dimerization of Dimethylketene to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDK)

-

Generation of Dimethylketene: Isobutyric anhydride is subjected to pyrolysis at high temperatures (around 700 °C) to yield dimethylketene.[1] Alternatively, isobutyryl chloride can be treated with a non-nucleophilic base like triethylamine to generate dimethylketene in situ.

-

[2+2] Cycloaddition: The highly reactive dimethylketene spontaneously undergoes a head-to-tail [2+2] cycloaddition to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK).[2] The reaction is typically carried out in an inert solvent.

Step 2: Hydrogenation of CBDK to CBDO

-

Catalyst Preparation: A variety of catalysts can be used, including ruthenium, nickel, or rhodium on a support like carbon.[1] A patent describes a catalyst comprising copper, zinc, aluminum, and chromium oxides.[3]

-

Hydrogenation Reaction: CBDK is dissolved in a suitable solvent (e.g., an alcohol or an ester) and placed in a high-pressure reactor with the catalyst. The reactor is pressurized with hydrogen gas (e.g., 2.0-8.0 MPa) and heated (e.g., 140-200 °C).[3]

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude CBDO, a mixture of cis and trans isomers, can be purified by crystallization or distillation.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

Caption: Synthesis workflow for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO).

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2,4,4-Tetramethylcyclobutan-1-ol

Disclaimer: Direct experimental data for 2,2,4,4-tetramethylcyclobutan-1-ol is limited in publicly available scientific literature. The following guide is a comprehensive overview based on the well-documented properties of the closely related 2,2,4,4-tetramethylcyclobutane-1,3-diol and established principles of organic chemistry for sterically hindered secondary alcohols.

Introduction

This compound is a sterically hindered, cyclic secondary alcohol. Its rigid four-membered ring and bulky gem-dimethyl groups impart unique chemical and physical properties. While its direct applications are not widely reported, its structural analogue, 2,2,4,4-tetramethylcyclobutane-1,3-diol, is a valuable monomer in the synthesis of high-performance polyesters.[1] Understanding the chemistry of the mono-ol provides insight into the behavior of this class of compounds and their potential as intermediates in organic synthesis and drug development.

Chemical Properties

| Property | Value (for 2,2,4,4-tetramethylcyclobutane-1,3-diol) | Reference |

| Molecular Formula | C₈H₁₆O₂ | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][3][4] |

| Melting Point | 126-129 °C | [3][4] |

| Boiling Point | 210-215 °C | [3][4] |

| Density | 1.017 g/cm³ | [3] |

| Water Solubility | 6675 mg/L @ 25 °C (estimated) | [5] |

| Appearance | White crystalline solid | [6] |

Note: The properties of this compound are expected to be similar, though with a likely lower melting and boiling point due to reduced hydrogen bonding capacity compared to the diol.

Synthesis

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible route would involve the controlled partial reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The synthesis of the precursor dione is well-established and proceeds via the dimerization of dimethylketene, which is generated from isobutyric anhydride or isobutyryl chloride.[7][8]

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic pathway to this compound.

Chemical Reactivity

As a sterically hindered secondary alcohol, the reactivity of this compound is dictated by the accessibility of the hydroxyl group and the stability of potential intermediates.

Oxidation of this compound is expected to yield the corresponding ketone, 2,2,4,4-tetramethylcyclobutanone. Due to the steric hindrance, stronger oxidizing agents or harsher reaction conditions may be necessary compared to less hindered alcohols. Common oxidizing agents for secondary alcohols include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

Caption: Oxidation of this compound to the corresponding ketone.

Esterification of this compound with a carboxylic acid, typically under acidic catalysis (Fischer esterification), would produce the corresponding ester.[9] The reaction rate is likely to be slow due to the steric hindrance around the hydroxyl group. Alternatively, reaction with a more reactive acyl halide or anhydride in the presence of a non-nucleophilic base (e.g., pyridine) could provide a more efficient route to the ester. A study on the esterification of the related diol with monochloroacetic acid has been reported.[10][11]

Caption: Fischer esterification of this compound.

Acid-catalyzed dehydration of this compound would be expected to proceed via an E1 mechanism involving a carbocation intermediate.[12] The loss of a proton from an adjacent carbon would lead to the formation of an alkene. Due to the ring strain and the substitution pattern, a mixture of alkene products, including rearranged products, is possible. The major product would likely be the most thermodynamically stable alkene.

Caption: General mechanism for the acid-catalyzed dehydration of an alcohol.

Experimental Protocols

As no specific protocols for this compound were found, the following are general methodologies for the key reactions discussed. Researchers should optimize these protocols for the specific substrate.

-

Suspend pyridinium chlorochromate (PCC) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Dissolve this compound in DCM.

-

Add the alcohol solution to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude ketone.

-

Purify the product by column chromatography or distillation.

-

Dissolve this compound in a suitable aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine) in a round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting ester by column chromatography.

-

Place this compound in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

-

Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed.[13]

-

Collect the distillate in a cooled receiving flask.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash and a brine wash.

-

Dry the organic layer over an anhydrous drying agent.

-

Further purify the alkene product by distillation if necessary.

Spectroscopic Characterization

While specific spectra for this compound are not available, the following are expected characteristic signals based on its structure and data from the corresponding diol[2][14][15][16] and dione.[6]

-

¹H NMR:

-

Singlets for the four methyl groups. Due to the stereochemistry of the ring, these may appear as two or more distinct singlets.

-

A multiplet for the proton on the carbon bearing the hydroxyl group (C1-H).

-

Multiplets for the methylene protons on the cyclobutane ring (C3-H₂).

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the carbon bearing the hydroxyl group (C1).

-

Signals for the quaternary carbons bearing the gem-dimethyl groups (C2 and C4).

-

A signal for the methylene carbon (C3).

-

Signals for the methyl carbons.

-

-

IR Spectroscopy:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

-

A C-O stretching band in the region of 1000-1200 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected.

-

Common fragmentation patterns would include the loss of water (M-18), and cleavage of the cyclobutane ring.

-

The logical workflow for the characterization of a synthesized batch of this compound is depicted below.

Caption: Logical workflow for the purification and characterization of this compound.

Conclusion

This compound, while not extensively studied, represents an interesting chemical entity due to its sterically hindered nature. Its reactivity is expected to be characteristic of a hindered secondary alcohol, with potential for oxidation, esterification, and dehydration reactions. The synthesis of this compound would likely involve the controlled reduction of its corresponding dione. Further research into the properties and reactivity of this mono-alcohol could reveal novel applications in materials science and as a building block in the synthesis of complex organic molecules. The information provided in this guide, though largely based on the well-documented diol analogue and general chemical principles, offers a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this and related compounds.

References

- 1. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, mixture of isomers 99 3010-96-6 [sigmaaldrich.com]

- 5. 2,2,4,4-tetramethyl-1,3-cyclobutane diol, 3010-96-6 [thegoodscentscompany.com]

- 6. 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | C8H12O2 | CID 13617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 8. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. "A study of the esterification of 2,2,4,4-tetramethyl-1,3-cyclobutanedi" by Lewis Metzler Naylor [scholarworks.uni.edu]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 1H NMR spectrum [chemicalbook.com]

- 15. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

- 16. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol: Discovery, Synthesis, and Properties

An important introductory note: Initial research for "2,2,4,4-tetramethylcyclobutan-1-ol" has revealed a significant body of information for the closely related and industrially significant compound, 2,2,4,4-tetramethylcyclobutane-1,3-diol (TMCD or CBDO). The mono-ol is not widely documented in scientific literature, suggesting that the diol is the compound of primary interest in research and development. This guide will, therefore, focus on the discovery, synthesis, and properties of 2,2,4,4-tetramethylcyclobutane-1,3-diol.

Discovery and History

The history of 2,2,4,4-tetramethylcyclobutane-1,3-diol is intrinsically linked to the pioneering work of Nobel laureate Hermann Staudinger on ketenes in the early 20th century.[1][2][3] His research demonstrated the existence of macromolecules, which he characterized as polymers, laying the foundation for modern polymer chemistry.[2][3]

The synthesis of the 2,2,4,4-tetramethylcyclobutane core originates from the dimerization of dimethylketene. This dimerization spontaneously produces the precursor, 2,2,4,4-tetramethylcyclobutane-1,3-dione .[4] The subsequent hydrogenation of this dione yields the diol, 2,2,4,4-tetramethylcyclobutane-1,3-diol.[4][5] While Staudinger's work on ketenes was foundational, the specific synthesis and characterization of 2,2,4,4-tetramethylcyclobutane-1,3-dione and its corresponding diol were further elucidated by later research. Today, this diol is a crucial monomer in the production of high-performance polyesters, such as Tritan™ copolyester, often used as a replacement for bisphenol A (BPA).[5][6]

Synthesis Pathway

The industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is a two-step process:

-

Dimerization of Dimethylketene: The process begins with the generation of dimethylketene, typically from isobutyric anhydride or isobutyryl chloride.[4][7] The highly reactive dimethylketene then undergoes a [2+2] cycloaddition to form 2,2,4,4-tetramethylcyclobutane-1,3-dione.[7]

-

Hydrogenation of the Dione: The resulting dione is then hydrogenated to 2,2,4,4-tetramethylcyclobutane-1,3-diol. This step is typically carried out using catalytic hydrogenation with catalysts such as ruthenium, nickel, or rhodium.[5] The hydrogenation process yields a mixture of cis and trans isomers of the diol.[5][7]

References

- 1. Hermann Staudinger - Wikipedia [en.wikipedia.org]

- 2. Hermann Staudinger Foundation of Polymer Science - Landmark - American Chemical Society [acs.org]

- 3. Hermann Staudinger | Nobel Prize, Polymer Chemistry, Macromolecules | Britannica [britannica.com]

- 4. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]

- 5. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 6. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 [chemicalbook.com]

- 7. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 | Benchchem [benchchem.com]

In-Depth Technical Guide: Crystal Structure Analysis of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the crystal structure of 2,2,4,4-tetramethylcyclobutane-1,3-diol, a compound of interest in polymer chemistry and material science. Due to the limited availability of crystallographic data for 2,2,4,4-tetramethylcyclobutan-1-ol, this document focuses on its closely related and well-characterized diol analogue. The guide summarizes key crystallographic data for both the cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol, outlines the experimental protocols for their structure determination, and presents a generalized workflow for single-crystal X-ray diffraction analysis.

Introduction

2,2,4,4-Tetramethylcyclobutane-1,3-diol (TMCBD or CBDO) is a saturated aliphatic diol that exists as two stereoisomers: cis and trans. These isomers exhibit distinct physical properties and molecular geometries, which in turn influence the characteristics of the polymers derived from them. A thorough understanding of their three-dimensional structure at the atomic level is crucial for predicting and controlling the properties of these materials. This guide delves into the crystal structure of both isomers, providing a comparative analysis of their crystallographic parameters.

Synthesis and Isomerism

The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is typically achieved through a two-step process. The first step involves the dimerization of dimethylketene, which is generated from isobutyric anhydride or isobutyryl chloride, to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. Subsequent hydrogenation of the diketone yields a mixture of the cis and trans diol isomers. The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.

The isomerism arises from the relative orientation of the two hydroxyl groups on the cyclobutane ring. In the cis isomer, the hydroxyl groups are on the same side of the ring, whereas in the trans isomer, they are on opposite sides. This stereochemical difference leads to significant variations in their molecular packing in the solid state.

Crystallographic Data Summary

The crystal structures of both cis- and trans-2,2,4,4-tetramethylcyclobutane-1,3-diol have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for easy comparison.

Crystal Data and Structure Refinement for cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol

| Parameter | Value |

| Empirical formula | C₈H₁₆O₂ |

| Formula weight | 144.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.33(2) Å, b = 6.25(1) Å, c = 12.56(2) Å |

| α = 90°, β = 106.8(1)°, γ = 90° | |

| Volume | 925.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.03 g/cm³ |

| Radiation | MoKα (λ = 0.7107 Å) |

| Temperature | 295 K |

Crystal Data and Structure Refinement for trans-2,2,4,4-Tetramethylcyclobutane-1,3-diol

| Parameter | Value |

| Empirical formula | C₈H₁₆O₂ |

| Formula weight | 144.21 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 11.94 Å, b = 6.20 Å, c = 12.86 Å |

| α = 90°, β = 108.5°, γ = 90° | |

| Volume | 901.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.06 g/cm³ |

| Radiation | CuKα (λ = 1.5418 Å) |

| Temperature | Not Reported |

Experimental Protocols

The determination of the crystal structures of the cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol involves a series of well-defined experimental steps.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a suitable solvent. For the cis-isomer, crystallization was achieved from a solution in a non-polar solvent. The trans-isomer can also be crystallized using similar techniques, often from a mixture of isomers by leveraging solubility differences.

X-ray Data Collection

A single crystal of appropriate size and quality was mounted on a goniometer head. The crystal was then placed in an X-ray diffractometer. Data for the cis-isomer was collected using Molybdenum radiation, while Copper radiation was used for the trans-isomer. The diffraction patterns were recorded as a series of frames while the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The initial crystal structure was solved using direct methods. This initial model was then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated structure factors.

Logical Workflow and Signaling Pathways

The experimental workflow for the crystal structure analysis of a small molecule like 2,2,4,4-tetramethylcyclobutane-1,3-diol follows a logical progression from synthesis to the final structural elucidation. As this is a small organic molecule, there are no associated signaling pathways to describe.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of the cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol. The presented data highlights the structural differences between the two isomers, which are fundamental to their application in materials science. The detailed experimental protocols and the logical workflow diagram offer valuable insights for researchers and professionals involved in the characterization of small molecules. While crystallographic data for this compound remains elusive in publicly accessible databases, the analysis of its diol analogue serves as an excellent and informative substitute.

Theoretical Calculations for 2,2,4,4-Tetramethylcyclobutan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry methodologies applicable to the study of 2,2,4,4-tetramethylcyclobutan-1-ol. While direct theoretical studies on this specific monool are limited, this guide leverages established computational techniques and data from the closely related and extensively studied 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) to outline a robust framework for its theoretical characterization.

Introduction

This compound is a cyclic alcohol of interest due to the rigid and sterically hindered cyclobutane core. Understanding its conformational landscape, spectroscopic properties, and reactivity is crucial for its potential applications in medicinal chemistry and materials science. Theoretical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the molecular level.

This guide details the pertinent computational protocols, from initial conformational analysis to the prediction of spectroscopic data, providing a roadmap for in-silico investigation.

Conformational Analysis

The puckered nature of the cyclobutane ring, coupled with the bulky tetramethyl substitution, dictates the conformational preferences of this compound. The primary conformational isomers arise from the axial or equatorial positioning of the hydroxyl group on the puckered ring.

A systematic conformational search is the foundational step in the theoretical analysis. This can be accomplished using molecular mechanics (MM) force fields, such as MMFF94 or AMBER, followed by higher-level quantum mechanical calculations for refinement. The expected primary conformers are the axial and equatorial isomers.

Caption: Conformational isomers of this compound.

Computational Methodology

A multi-step computational workflow is recommended to obtain accurate theoretical data.

Caption: A typical computational workflow for theoretical analysis.

Geometry Optimization and Frequency Calculations

Density Functional Theory (DFT) is a widely used and reliable method for the geometry optimization of organic molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), typically provides a good balance between accuracy and computational cost for initial optimizations.

Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Spectroscopic Property Calculations

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. DFT methods, such as B3LYP with a larger basis set (e.g., 6-311+G(d,p)), are generally required for accurate predictions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The harmonic vibrational frequencies and their corresponding intensities can be directly obtained from the frequency calculation output. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied to improve agreement with experimental data.

Predicted Molecular Properties

The following tables summarize the expected quantitative data that can be obtained from the proposed theoretical calculations. The values presented are illustrative and would need to be calculated following the detailed protocols.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial-OH | B3LYP/6-311+G(d,p) // B3LYP/6-31G(d) | 0.00 |

| Axial-OH | B3LYP/6-311+G(d,p) // B3LYP/6-31G(d) | To be calculated |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Equatorial Conformer

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C1 (CH-OH) | To be calculated |

| C2/C4 (C(CH₃)₂) | To be calculated |

| C3 (CH₂) | To be calculated |

| Methyl Carbons | To be calculated |

| ¹H NMR | |

| H1 (CH-OH) | To be calculated |

| H3 (CH₂) | To be calculated |

| Methyl Protons | To be calculated |

| OH Proton | To be calculated |

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) and Intensities

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |

| O-H Stretch | To be calculated | To be calculated |

| C-H Stretch (Methyl) | To be calculated | To be calculated |

| C-H Stretch (Ring) | To be calculated | To be calculated |

| C-O Stretch | To be calculated | To be calculated |

| Ring Puckering | To be calculated | To be calculated |

Experimental Protocols for Comparison

To validate the theoretical predictions, experimental data is essential. The synthesis of this compound can be achieved through the reduction of 2,2,4,4-tetramethylcyclobutan-1-one, which in turn can be synthesized from the corresponding diol.

Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)

The industrial synthesis of CBDO involves the dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione, followed by catalytic hydrogenation.[1][2]

Characterization

Standard analytical techniques are used for the characterization of the synthesized compounds:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) in a suitable deuterated solvent (e.g., CDCl₃).

-

FTIR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer.

-

Mass Spectrometry: Mass spectra are recorded to determine the molecular weight and fragmentation pattern.

Conclusion

This guide provides a comprehensive theoretical framework for the in-depth study of this compound. By employing the outlined computational methodologies, researchers can gain valuable insights into the structural, spectroscopic, and energetic properties of this molecule. The synergy between these theoretical calculations and experimental validation will be crucial for advancing its potential applications in various scientific disciplines.

References

Technical Guide: Solubility of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the solubility of 2,2,4,4-tetramethylcyclobutane-1,3-diol (CAS: 3010-96-6) , a widely studied aliphatic diol. Publicly available data for 2,2,4,4-tetramethylcyclobutan-1-ol is scarce; the diol is the subject of extensive research and is likely the compound of interest for applications in materials science and polymer chemistry.

Introduction

2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO) is an aliphatic diol that exists as a mixture of cis and trans isomers.[1] It is a crystalline white solid used as a monomer in the synthesis of various polymeric materials, most notably copolyesters like Tritan™.[1] CBDO is often employed as a high-performance alternative to Bisphenol A (BPA), offering excellent thermal stability, mechanical strength, and transparency to the resulting polymers.[1] Understanding its solubility in different solvents is critical for polymerization processes, purification, and formulation development.

This guide provides a consolidated overview of the available solubility data for CBDO and outlines a general experimental protocol for its determination.

Quantitative Solubility Data

The solubility of 2,2,4,4-tetramethylcyclobutane-1,3-diol has been reported in several common solvents. The available quantitative and qualitative data are summarized in the table below. A notable discrepancy exists in the reported aqueous solubility values, which may stem from different experimental methods or variations in the cis/trans isomer ratio of the tested material.

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | 20 °C | 61 g/L | Quantitative | ChemBK[2] |

| Water | 25 °C | 6.675 g/L | Quantitative (Est.) | The Good Scents Company[3] |

| Methanol | Not Specified | Soluble | Qualitative | ChemBK[2] |

General Experimental Protocol for Solubility Determination

While specific experimental details from the sources of the data above are not provided, a generalized protocol for determining the solubility of a solid compound like CBDO can be constructed based on standard laboratory techniques.[4][5] This method is based on the principle of creating a saturated solution at a controlled temperature and then measuring the concentration of the solute.

3.1 Materials and Equipment

-

2,2,4,4-Tetramethylcyclobutane-1,3-diol (solute)

-

Solvent of interest (e.g., deionized water, methanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Scintillation vials or other sealable containers

-

Drying oven or vacuum evaporator

3.2 Procedure: Isothermal Equilibrium Method

-

Preparation: Add an excess amount of solid CBDO to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 20 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the vial at the constant experimental temperature to prevent precipitation or further dissolution.

-

Sample Extraction: Carefully draw a clear aliquot of the supernatant using a syringe. Immediately pass the liquid through a syringe filter into a pre-weighed container to remove any suspended solid particles.

-

Quantification: Accurately weigh the filtered aliquot. Remove the solvent via evaporation in a drying oven or using a vacuum evaporator until a constant weight of the dissolved CBDO is achieved.

-

Calculation: The solubility is calculated as the mass of the dried CBDO per volume or mass of the solvent used. The result is typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the generalized experimental protocol for determining solubility.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol: Physicochemical Properties and Synthesis

Disclaimer: The following technical guide provides information on 2,2,4,4-tetramethylcyclobutane-1,3-diol . Extensive searches for "2,2,4,4-tetramethylcyclobutan-1-ol" did not yield significant data, suggesting that the diol is the more extensively studied and commercially relevant compound. It is presumed that the inquiry pertains to this diol.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data on the melting and boiling points, experimental protocols for its synthesis, and visual workflows for its production and characterization.

Physicochemical Data

The melting and boiling points of 2,2,4,4-tetramethylcyclobutane-1,3-diol are critical parameters for its application and purification. The data, as cited in various chemical and safety data sheets, are summarized below.

| Physical Property | Value |

| Melting Point | 126-129 °C[1][2][3] |

| Boiling Point | 210-215 °C[2][4] |

These values typically refer to a mixture of cis- and trans-isomers.

Synthesis Protocol: From Isobutyric Anhydride to 2,2,4,4-Tetramethylcyclobutane-1,3-diol

The industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) is a multi-step process that begins with the pyrolysis of isobutyric anhydride to generate dimethylketene. This highly reactive intermediate then dimerizes to form the cyclic diketone, which is subsequently hydrogenated.

Step 1: Formation of Dimethylketene

-

Reactant: Isobutyric anhydride or isobutyric acid[4].

-

Process: The starting material undergoes vacuum flash pyrolysis to produce dimethylketene[5].

Step 2: Dimerization to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

-

Reactant: Dimethylketene.

-

Process: The highly reactive dimethylketene undergoes a [2+2] cycloaddition (dimerization) to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione[5]. This reaction is typically spontaneous.

Step 3: Hydrogenation to 2,2,4,4-Tetramethylcyclobutane-1,3-diol

-

Reactant: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione.

-

Process: The diketone is reduced to the diol via catalytic hydrogenation. This step yields a mixture of cis- and trans-isomers of the final product[4].

-

Catalysts: Common catalysts for this hydrogenation include ruthenium, nickel, or rhodium-based catalysts[4]. A patent also describes a catalyst composed of copper oxide, zinc oxide, aluminum oxide, and chromium oxide[6].

-

Reaction Conditions: The hydrogenation can be carried out under a hydrogen pressure of 2.0 to 8.0 MPa and at a temperature of 140 to 200 °C[6].

The synthesis pathway can be visualized as follows:

Caption: Synthesis pathway of 2,2,4,4-Tetramethylcyclobutane-1,3-diol.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the purified, crystalline 2,2,4,4-tetramethylcyclobutane-1,3-diol is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the apparatus along with a thermometer.

-

Procedure:

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities[7].

Experimental Workflow: Characterization

Following synthesis and purification, a standard workflow for the characterization of 2,2,4,4-tetramethylcyclobutane-1,3-diol would involve several analytical techniques to confirm its identity and purity.

Caption: A typical workflow for the characterization of synthesized 2,2,4,4-Tetramethylcyclobutane-1,3-diol.

References

- 1. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,2,4,4-tetramethyl-1,3-cyclobutanediol | CAS#:3010-96-6 | Chemsrc [chemsrc.com]

- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 5. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 | Benchchem [benchchem.com]

- 6. CN105732329A - Synthetic method of 2,2,4, 4-tetramethyl-1, 3-cyclobutanediol - Google Patents [patents.google.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

Unlocking New Frontiers: Potential Research Areas for 2,2,4,4-Tetramethylcyclobutan-1-ol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. While its di-hydroxylated analogue, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), has found extensive application in the polymer industry, the mono-hydroxylated counterpart, 2,2,4,4-tetramethylcyclobutan-1-ol, remains a largely unexplored chemical entity. This whitepaper presents a comprehensive overview of potential research areas for this promising molecule, targeting its application in drug discovery and development. We provide a detailed analysis of its synthetic accessibility, propose key areas for biological investigation, and outline experimental protocols to facilitate its exploration as a novel building block for bioactive agents.

Introduction: The Case for this compound

The introduction of cyclic moieties into small molecules is a well-established strategy for optimizing their pharmacological properties. Cyclobutane rings, in particular, are increasingly recognized for their ability to confer advantageous characteristics such as:

-

Conformational Restriction: The puckered nature of the cyclobutane ring can lock flexible ligands into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][2]

-

Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.[1][2]

-

Improved Potency and Selectivity: The rigid three-dimensional structure of cyclobutane derivatives can lead to more specific interactions with target proteins, resulting in increased potency and selectivity.[1][2]

Several successful drugs, including the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir, feature a cyclobutane ring, underscoring its therapeutic relevance.[2][3]

Despite this growing interest, the exploration of functionalized tetramethylcyclobutane scaffolds in medicinal chemistry has been limited. This guide focuses on the untapped potential of this compound as a novel building block for the synthesis of a new generation of therapeutic agents.

Synthesis and Characterization

The logical precursor for the synthesis of this compound is the readily available diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO). The primary challenge lies in the selective mono-reduction of one of the ketone functionalities.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from isobutyric acid or its anhydride, as outlined below:

Figure 1: Proposed synthetic pathway to this compound.

The initial steps, pyrolysis of isobutyric anhydride to dimethylketene and its subsequent dimerization to TMCBDO, are well-established industrial processes.[4][5][6] The key innovation lies in the selective mono-reduction of TMCBDO.

Experimental Protocol: Selective Mono-reduction of TMCBDO

Based on literature precedents for the selective reduction of 1,3-diketones, the following experimental protocol is proposed:

Objective: To achieve the selective mono-hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to yield this compound.

Materials:

-

2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBDO)

-

Amorphous Nickel-Phosphorus (Ni-P) or Nickel-Boron (Ni-B) alloy catalyst[7]

-

Anhydrous solvent (e.g., tetrahydrofuran, ethanol)

-

Hydrogen gas (high purity)

-

Standard glassware for inert atmosphere reactions

-

High-pressure reactor (Parr hydrogenator or similar)

Procedure:

-

Catalyst Preparation: Prepare the amorphous Ni-P or Ni-B catalyst via chemical reduction as described in the literature.[7]

-

Reaction Setup: In a high-pressure reactor, suspend the TMCBDO and the amorphous nickel alloy catalyst in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction temperature should be carefully controlled, starting at a lower temperature (e.g., room temperature) and gradually increasing if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to determine the ratio of starting material, mono-ol, and diol.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the absence of a second carbonyl group.

Physicochemical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | Estimated to be lower than the diol (210-215 °C) |

| Solubility | Expected to be soluble in organic solvents |

Potential Research Areas in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents across various disease areas.

As a Bioisostere for Sterically Hindered Alcohols

The bulky tetramethyl substitution pattern provides significant steric hindrance around the hydroxyl group. This can be exploited to mimic or replace other sterically demanding alcohol-containing moieties in known bioactive molecules, potentially leading to improved metabolic stability and altered binding affinities.

Derivatives for Anticancer Drug Development

The cyclobutane ring is present in the FDA-approved anticancer drug carboplatin.[2][8] Research into other cyclobutane derivatives has shown promising anti-tumor activity.[1] The hydroxyl group of this compound serves as a convenient handle for the synthesis of a diverse library of derivatives for anticancer screening.

Proposed Research Workflow:

Figure 2: Proposed workflow for the development of anticancer agents.

Exploration of Antimicrobial and Antiviral Potential

Numerous natural and synthetic cyclobutane-containing compounds have demonstrated significant antimicrobial and antiviral activities.[9][10][11] For instance, the natural product sceptrin, which contains a cyclobutane ring, exhibits broad-spectrum antimicrobial activity.[9][11]

Experimental Protocol: Antimicrobial Screening

Objective: To evaluate the antimicrobial activity of this compound and its derivatives.

Materials:

-

Synthesized this compound and its derivatives.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Standard microbiology growth media (e.g., Mueller-Hinton broth, Sabouraud dextrose agar).

-

Microplate reader.

Procedure:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions (temperature, time).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculture aliquots from the wells of the MIC assay that show no visible growth onto fresh agar plates.

-

Incubate the plates and determine the MBC/MFC as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

-

Future Directions and Conclusion

The exploration of this compound as a novel building block in medicinal chemistry is a promising avenue for the discovery of new therapeutic agents. Its unique structural features, coupled with its synthetic accessibility, provide a strong rationale for its investigation.

Future research should focus on:

-

Optimization of the selective mono-reduction of TMCBDO to improve yield and scalability.

-

Synthesis of a diverse library of derivatives to explore a wide range of chemical space.

-

Broad biological screening against various therapeutic targets, including kinases, proteases, and GPCRs.

-

In-depth structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 | Benchchem [benchchem.com]

- 5. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 6. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 10. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol

A Note on the Target Compound: Initial searches for "2,2,4,4-tetramethylcyclobutan-1-ol" did not yield a dedicated CAS number or substantial research data. This suggests that the mono-alcohol is not a commonly synthesized or commercially available compound. The vast majority of scientific literature and chemical databases point towards the di-alcohol, 2,2,4,4-tetramethylcyclobutane-1,3-diol (CAS RN: 3010-96-6) , a compound of significant industrial importance. This guide will therefore focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identifiers and Properties

2,2,4,4-Tetramethylcyclobutane-1,3-diol (TMCD) is an aliphatic diol that exists as a mixture of cis and trans isomers. It is a key monomer in the synthesis of various polymers, notably polyesters.

Identifiers

A comprehensive list of identifiers for 2,2,4,4-tetramethylcyclobutane-1,3-diol is provided below to facilitate unambiguous identification across various databases and regulatory frameworks.

| Identifier Type | Value |

| CAS Number | 3010-96-6[1][2][3][4][5] |

| PubChem CID | 76382[6] |

| EC Number | 221-140-0 |

| InChI | 1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3[6][7] |

| InChIKey | FQXGHZNSUOHCLO-UHFFFAOYSA-N[1][6][7] |

| SMILES | CC1(C(C(C1O)(C)C)O)C[1][6][7] |

| Molecular Formula | C8H16O2[1][2][3][5] |

| Synonyms | TMCD, 1,1,3,3-Tetramethylcyclobutanediol[3] |

Physicochemical Properties

The physical and chemical properties of 2,2,4,4-tetramethylcyclobutane-1,3-diol are summarized in the table below. These properties are crucial for its application in polymer synthesis and for ensuring safe handling and storage.

| Property | Value |

| Molar Mass | 144.21 g/mol [2][6][7] |

| Appearance | White crystalline powder |

| Melting Point | 126-129 °C[2][7] |

| Boiling Point | 210-215 °C[2][7] |

| Density | 1.017 g/cm³[2] |

| Water Solubility | 61 g/L at 20 °C |

| Flash Point | 125 °F (52 °C) - closed cup[7] |

| Vapor Pressure | 0.062 Pa at 20 °C[2] |

Experimental Protocols

The primary industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is a two-step process involving the dimerization of dimethylketene followed by hydrogenation of the resulting diketone.

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The synthesis begins with isobutyric acid or its anhydride. This starting material undergoes vacuum flash pyrolysis to generate highly reactive dimethylketene. The dimethylketene then undergoes a [2+2] cycloaddition, or dimerization, to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[8] This dimerization is a key step in creating the four-membered cyclobutane ring structure.[8]

Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The conversion of the diketone intermediate to the final diol product is achieved through catalytic hydrogenation.[8]

-

Catalyst: A common catalyst for this reaction is a co-precipitation of copper oxide, zinc oxide, aluminum oxide, and chromium oxide.[9]

-

Reaction Conditions: The hydrogenation is typically carried out in a reactor under the following conditions:

-

Isomer Formation: This process yields a mixture of cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol. Kinetic studies have shown that the cis-isomer is the kinetically favored product.[8]

Crystallization and Isolation

Following hydrogenation, the 2,2,4,4-tetramethylcyclobutane-1,3-diol is isolated and purified, typically through crystallization. A continuous crystallization process can be employed to separate the cis and trans isomers from the solvent and any unreacted starting materials.[10] This process involves creating a slurry of the TMCD solids, which are then isolated via solid-liquid separation to yield a wet cake and a mother liquor stream.[10]

Diagrams

Synthesis Pathway

The following diagram illustrates the two-step industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol.

References

- 1. 2,2,4,4-TETRAMETHYLCYCLOBUTANE-1,3-DIOL | CAS 3010-96-6 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

- 4. 2,2,4,4-tetramethyl-1,3-cyclobutane diol, 3010-96-6 [thegoodscentscompany.com]

- 5. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (mixture of isomers) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, mixture of isomers 99 3010-96-6 [sigmaaldrich.com]

- 8. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 | Benchchem [benchchem.com]

- 9. CN105732329A - Synthetic method of 2,2,4, 4-tetramethyl-1, 3-cyclobutanediol - Google Patents [patents.google.com]

- 10. US9145346B1 - Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,2,4,4-Tetramethylcyclobutan-1,3-diol in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyesters incorporating 2,2,4,4-tetramethylcyclobutan-1,3-diol (TMCD), also referred to as CBDO. The inclusion of this rigid cycloaliphatic diol offers a versatile platform for developing high-performance polyesters with enhanced thermal stability, mechanical strength, and optical clarity, making them suitable for a wide range of applications, including as potential replacements for bisphenol A (BPA)-based polymers.[1][2][3]

Introduction: Advantages of Incorporating 2,2,4,4-Tetramethylcyclobutan-1,3-diol

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a unique aliphatic diol that, when incorporated into polyester backbones, imparts significant improvements in material properties.[3][4] Its bulky and rigid cyclobutane ring structure disrupts polymer chain packing, which can lead to the formation of amorphous, transparent polyesters with high glass transition temperatures (Tg).[4] This makes TMCD an excellent monomer for producing durable, heat-resistant, and clear plastics.[2] Polyesters derived from TMCD have been shown to exhibit excellent hydrolytic stability and toughness.[5] It is often used as a comonomer with other diols, such as ethylene glycol or 1,4-cyclohexanedimethanol, to fine-tune the properties of the final polymer.[2][6]

Polyester Synthesis: Two-Stage Melt Polycondensation Protocol

A common and industrially relevant method for synthesizing polyesters containing TMCD is the two-stage melt polycondensation process.[6] This method involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and elevated temperatures.

Experimental Protocol: Synthesis of a Copolyester of Terephthalic Acid, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, and Ethylene Glycol

This protocol is a generalized procedure based on common laboratory-scale syntheses.[5][7]

Materials:

-

Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

-

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO)

-

Ethylene glycol (EG)

-

Nitrogen (high purity)

Equipment:

-

Three-necked round bottom flask

-

Mechanical stirrer

-

Distillation column

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle or metal bath

Procedure:

Stage 1: Transesterification

-

Charge the reaction flask with predetermined amounts of dimethyl terephthalate, 2,2,4,4-tetramethyl-1,3-cyclobutanediol, ethylene glycol, and the catalyst. A typical molar ratio of diols to diester is 1.6:1.[5]

-

Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation column.

-

Place the flask in a heating bath and heat to approximately 180-190°C under a slow stream of nitrogen.[5][7]

-

Maintain these conditions for 2-4 hours to allow for the transesterification reaction to proceed, during which methanol will be distilled off.[5]

Stage 2: Polycondensation

-

After the theoretical amount of methanol has been collected, gradually increase the temperature to 220-320°C.[7]

-

Simultaneously, slowly apply a vacuum to the system to remove excess ethylene glycol and drive the polymerization reaction forward.

-

Continue the reaction under high vacuum for 1-2 hours, or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.[5][7]

-

Once the reaction is complete, the molten polyester can be extruded from the reactor and allowed to cool.

Data Presentation: Properties of TMCD-Containing Polyesters

The incorporation of TMCD significantly impacts the thermal and mechanical properties of polyesters. The following tables summarize quantitative data from various studies.

Table 1: Thermal Properties of Polyesters with Varying TMCD Content

| Polyester Composition (molar ratio) | Glass Transition Temp. (Tg) (°C) | Heat Deflection Temp. (°C) at 1.82 MPa | Reference |

| PEF (0% CBDO) | 87 | - | [5] |

| PETF-18 (18% CBDO in PEF) | 91.1 | - | [5] |

| PPF (0% CBDO) | 55.5 | - | [5] |

| PPTF-18 (18% CBDO in PPF) | 63.5 | - | [5] |

| PBF (0% CBDO) | 39.0 | - | [5] |

| PBTF-18 (18% CBDO in PBF) | 43.5 | - | [5] |

| TPA/EG/TMCD (100/87/13) | - | >70 | [7] |

| TPA/EG/TMCD (100/36/64) | - | 102-108 | [2][7] |

Table 2: Mechanical Properties of Polyesters with Varying TMCD Content

| Polyester Composition (molar ratio) | Notched Izod Strength (J/m) | Rockwell L Hardness | Reference |

| TPA/EG/TMCD (100/87/13) | >53.4 | >70 | [7] |

| TPA/EG/TMCD (100/36/64) | 609-667.5 | 94-95 | [2][7] |

| TPA/PDO/TMCD (40% CBDO) | 1070 | - | [9] |

Visualizations: Diagrams of Synthesis and Structure-Property Relationships

The following diagrams illustrate the chemical synthesis, experimental workflow, and the structure-property relationships of TMCD-based polyesters.

References

- 1. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5955565A - Polyesters from terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol and ethylene glycol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of 2,2,4,4-Tetramethylcyclobutan-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethylcyclobutan-1,3-diol (CBDO) as a monomer in the synthesis of polyesters and polycarbonates. The unique rigid and sterically hindered structure of CBDO imparts notable improvements in the thermal and mechanical properties of the resulting polymers, making them attractive alternatives to conventional materials like those based on bisphenol A (BPA).

Introduction

2,2,4,4-Tetramethylcyclobutan-1,3-diol is a cycloaliphatic diol that has garnered significant interest in polymer chemistry. Its incorporation into polymer backbones, typically through melt polycondensation, leads to materials with high glass transition temperatures (Tg), excellent thermal stability, and enhanced mechanical strength. These properties are particularly valuable in applications requiring robust and durable materials, including in the development of advanced drug delivery systems, medical devices, and specialized laboratory equipment.

Key Applications

Polymers derived from CBDO are finding applications in various high-performance areas:

-

BPA-Free Plastics: CBDO-based polyesters are widely used as a replacement for BPA-containing polycarbonates in consumer products and food-contact materials due to their enhanced safety profile.

-

Medical Devices: The high impact strength and hydrolytic stability of these polymers make them suitable for reusable medical devices that undergo repeated sterilization cycles.

-

Drug Delivery: The tunable properties of CBDO-containing copolyesters allow for the design of controlled-release drug delivery systems with specific degradation profiles and mechanical integrity.

-

Advanced Materials: The incorporation of CBDO can lead to polymers with superior optical clarity and weatherability, making them suitable for optical lenses and outdoor applications.

Data Presentation

The inclusion of CBDO in polyester formulations significantly impacts their thermal and mechanical properties. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of CBDO-Based Copolyesters

| Co-monomers (Diacid/Diol) | CBDO Content (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Reference |

| Terephthalic Acid / Ethylene Glycol | 18 | 91.1 | - | |

| Terephthalic Acid / Propylene Glycol | 18 | 63.5 | - | |

| Terephthalic Acid / Butylene Glycol | 18 | 43.5 | - | |

| 2,5-Furandicarboxylic Acid / Ethylene Glycol | 10 | 91.1 | - | |

| Various Diacids | - | 33 to 114 | 381 to 424 |

Table 2: Mechanical Properties of CBDO-Based Copolyesters

| Co-monomers | CBDO Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Notched Izod Impact Strength (J/m) | Reference |

| Terephthalic Acid / Flexible Diols | 40-90 | - | - | up to 1000 | |

| Terephthalic Acid / CHDM | - | 46 to 58 | 1.47 to 1.59 | - |

Experimental Protocols

The most common method for synthesizing polyesters from CBDO is two-stage melt polycondensation. This process involves an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature.

Protocol 1: Synthesis of a CBDO-Based Copolyester via Two-Stage Melt Polycondensation

This protocol describes a general procedure for the synthesis of a random copolyester of 2,2,4,4-tetramethylcyclobutan-1,3-diol (CBDO), another diol (e.g., 1,4-cyclohexanedimethanol, CHDM), and a dicarboxylic acid (e.g., terephthalic acid, TPA) or its dimethyl ester (DMT).

Materials:

-

2,2,4,4-tetramethylcyclobutan-1,3-diol (CBDO)

-

1,4-cyclohexanedimethanol (CHDM)

-

Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

-

Catalyst (e.g., Titanium(IV) isopropoxide, Tin(II) 2-ethylhexanoate)

-

Thermal stabilizer (e.g., a phosphite antioxidant)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Distillation receiver

Procedure:

Stage 1: Transesterification (or Esterification)

-

Charge the reactor with the desired molar ratios of DMT (or TPA), CBDO, and CHDM. A common molar ratio of total diols to diacid/diester is between 1.1:1 and 1.5:1 to compensate for diol loss during vacuum.

-

Add the catalyst (e.g., 50-200 ppm of a titanium or tin-based catalyst) and the thermal stabilizer.

-

Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.

-

Heat the reactor to a temperature of 190-220°C under a slow stream of nitrogen.

-

Maintain this temperature with constant stirring to allow the transesterification (with DMT) or esterification (with TPA) to proceed. Methanol (from DMT) or water (from TPA) will be evolved and collected in the distillation receiver.

-

This stage is typically continued for 2-4 hours, or until the evolution of the byproduct ceases, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reactor to 250-280°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

-

The increased temperature and high vacuum facilitate the removal of excess diols and drive the polymerization reaction towards a high molecular weight polymer.

-

Continue the reaction under these conditions for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage, which can be observed by the increased torque on the mechanical stirrer.

-

Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor and allow it to cool. The polymer can then be pelletized for further processing and characterization.

Characterization of the Resulting Polymer

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the copolyester and to determine the molar composition of the different monomer units in the polymer chain.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer, providing insights into its thermal properties and amorphous or semi-crystalline nature.

-

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by determining its decomposition temperature.

-

Mechanical Testing: Tensile testing and impact testing (e.g., Izod) are conducted to measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and impact resistance.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis and properties of CBDO-based polymers.

Caption: Workflow for the two-stage melt polycondensation of CBDO-based polyesters.

Caption: Relationship between CBDO content and key polymer properties.